N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide typically involves the reaction between an indole derivative and a phenylethanediamide. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of the indole derivative with the phenylethanediamide . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-ylmethanol derivatives.
Scientific Research Applications
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential antimicrobial properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, affecting their function. Molecular docking studies have shown that this compound can interact with microbial proteins, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenylacetamides: These compounds share a similar indole structure and have been studied for their antimicrobial properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety and has been investigated for its anti-inflammatory properties.
Uniqueness
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-phenylethanediamide is unique due to its specific combination of an indole moiety with a phenylethanediamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-phenyloxamide |
InChI |
InChI=1S/C19H18N4O3/c24-17(16-12-13-6-4-5-9-15(13)23-16)20-10-11-21-18(25)19(26)22-14-7-2-1-3-8-14/h1-9,12,23H,10-11H2,(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
DXDBFLHRYLRRRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.